Technical Whitepaper: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
Technical Whitepaper: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol
This is an in-depth technical guide on 2,4-Dichloro-3,5-dimethyl-6-nitrophenol , a highly specialized halogenated nitrophenol derivative used primarily as an intermediate in pharmaceutical and agrochemical synthesis.[1]
Executive Summary
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4) is a trisubstituted phenol derivative characterized by a sterically crowded benzene ring.[1] It is the direct nitration product of the antiseptic agent Dichloroxylenol (DCMX) .[1] Its unique substitution pattern—combining lipophilic methyl/chloro groups with an electron-withdrawing nitro group—makes it a critical scaffold for synthesizing benzoxazoles, aminophenols, and specialized herbicides.[1] This guide details its physicochemical properties, synthesis via electrophilic aromatic substitution, and handling protocols for research applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exhibits the classic behavior of a nitrophenol: enhanced acidity compared to its parent phenol (DCMX) and significant lipophilicity due to the chloro-methyl backbone.[1]
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 70444-49-4 |
| IUPAC Name | 2,4-Dichloro-3,5-dimethyl-6-nitrophenol |
| Molecular Formula | C₈H₇Cl₂NO₃ |
| Molecular Weight | 236.05 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 150–154 °C |
| Solubility | Soluble in ethanol, acetone, DCM; Sparingly soluble in water (<0.1 g/L) |
| pKa (Predicted) | ~4.5 (Acidic due to -NO₂ and -Cl induction) |
| SMILES | CC1=C(C(=C(C(=C1Cl)O)[O-])C)Cl |
Synthesis & Manufacturing Protocol
The synthesis of 2,4-dichloro-3,5-dimethyl-6-nitrophenol is a classic example of regioselective electrophilic aromatic substitution (EAS) .[1] The starting material, 2,4-dichloro-3,5-dimethylphenol (DCMX), has only one open position on the aromatic ring (C6), making the reaction highly selective.
Reaction Pathway
The reaction proceeds via the nitration of DCMX using mixed acid or nitric acid in a solvent carrier.[1]
Figure 1: Synthetic route from m-xylenol to the target nitrophenol.[1] The final nitration step occurs at the sterically hindered C6 position.[1]
Laboratory Scale Protocol (Self-Validating)
Objective: Synthesize 10g of CAS 70444-49-4 from DCMX.
Reagents:
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2,4-Dichloro-3,5-dimethylphenol (DCMX): 10.0 g (52.3 mmol)[1]
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Glacial Acetic Acid: 50 mL (Solvent)
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Nitric Acid (70%): 4.0 mL (~60 mmol, 1.15 eq)
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Ice water: 200 mL
Procedure:
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Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of DCMX in 40 mL of glacial acetic acid. Stir until clear.
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Cooling: Cool the solution to 10–15 °C using an ice bath. Note: Do not freeze the acetic acid (MP 16°C); maintain just above freezing or use a co-solvent if necessary.[1]
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Nitration: Mix 4.0 mL of HNO₃ with 10 mL of acetic acid. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 20 °C.
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Mechanism Check: The solution will turn yellow/orange, indicating the formation of the nitronium complex.
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-
Digestion: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The starting material (DCMX) spot should disappear.[1]
-
Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.[1] Recrystallize from hot ethanol/water (9:1) to obtain bright yellow needles.[1]
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Validation: Check Melting Point (Target: 150–154 °C).
Mechanism of Action & Reactivity[2]
The chemical behavior of CAS 70444-49-4 is defined by the "push-pull" electronic effects on the benzene ring and severe steric crowding.[1]
Electronic & Steric Landscape[1]
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Acidity: The nitro group at C6 (ortho to OH) and chlorines at C2/C4 drastically increase the acidity of the phenolic proton via inductive (-I) and resonance (-M) withdrawal.[1] This makes the compound a potent uncoupler of oxidative phosphorylation in biological systems.[1]
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Steric Buttressing: The C6-Nitro group is flanked by the C5-Methyl and C1-Hydroxyl.[1] This crowding forces the nitro group to rotate out of planarity, slightly reducing its resonance conjugation but increasing the molecule's reactivity toward nucleophilic displacement at the hydroxyl position.[1]
Figure 2: Structure-Property relationships governing the reactivity of the compound.[1]
Applications
Pharmaceutical Intermediates
The primary utility of CAS 70444-49-4 is as a precursor.[1][2] Reduction of the nitro group (using Fe/HCl or H₂/Pd) yields 2-amino-4,6-dichloro-3,5-dimethylphenol .[1] This aminophenol is a "lock-and-key" scaffold for synthesizing:
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Benzoxazoles: Heterocyclic compounds with antimicrobial and anti-inflammatory activity.[1]
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Antivirals: Substituted aminophenols are often screened for viral protease inhibition.[1]
Agrochemicals
Halogenated nitrophenols are historically significant as herbicides (e.g., similar to Ioxynil). The specific substitution pattern of CAS 70444-49-4 provides resistance to metabolic degradation in plants, increasing persistence and efficacy in experimental herbicide formulations.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Toxic / Irritant.[1][3] GHS Classification:
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H335: May cause respiratory irritation.[1]
Handling Protocol:
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PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeability), safety goggles, and N95 dust mask or fume hood.[1]
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Storage: Store in amber glass vials at room temperature, away from reducing agents and strong bases. Moisture sensitive (keep desiccated).[1]
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First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water.[1] Nitrophenols can be absorbed through skin; monitor for signs of cyanosis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 70444-49-4. Retrieved from [Link][1]
- Ullmann's Encyclopedia of Industrial Chemistry.Phenol Derivatives and Nitration Technologies.
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Georganics. Certificate of Analysis: 2,4-Dichloro-3,5-dimethyl-6-nitrophenol. Retrieved from [Link][1]
